molecular formula C10H14BrN3O5 B14250510 5-Bromo-3'-O-methylcytidine CAS No. 494210-76-3

5-Bromo-3'-O-methylcytidine

Cat. No.: B14250510
CAS No.: 494210-76-3
M. Wt: 336.14 g/mol
InChI Key: KVKYMICBWIEBBJ-JXOAFFINSA-N
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Description

5-Bromo-3’-O-methylcytidine: is a modified nucleoside, which is a derivative of cytidine. This compound features a bromine atom at the 5th position of the cytosine ring and a methyl group at the 3’ position of the ribose sugar. Such modifications can significantly alter the chemical and biological properties of the nucleoside, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3’-O-methylcytidine typically involves the bromination of cytidine derivatives. One common method is the use of sodium monobromoisocyanurate (SMBI) for bromination at the C-5 position of pyrimidine nucleosides . The reaction conditions often include mild temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of 5-Bromo-3’-O-methylcytidine may involve large-scale bromination reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3’-O-methylcytidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Employed in coupling reactions.

    Mild Acids and Bases: Used to control the reaction environment.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various substituted nucleosides with potential biological activity.

Scientific Research Applications

Chemistry: 5-Bromo-3’-O-methylcytidine is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is used to study the effects of nucleoside modifications on DNA and RNA function. It can be incorporated into oligonucleotides to investigate the role of bromine in nucleic acid stability and interactions.

Medicine: Modified nucleosides like 5-Bromo-3’-O-methylcytidine can be used to develop drugs that target specific pathways in viral replication or cancer cell proliferation .

Industry: In the pharmaceutical industry, this compound is used in the development of diagnostic tools and therapeutic agents. Its unique properties make it valuable for creating radiolabeled compounds for imaging and treatment.

Mechanism of Action

The mechanism of action of 5-Bromo-3’-O-methylcytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The bromine atom can participate in hydrogen bonding and van der Waals interactions, affecting the structure and function of DNA and RNA. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-3’-O-methylcytidine is unique due to its specific bromine and methyl modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and potential therapeutic applications compared to other similar compounds.

Properties

CAS No.

494210-76-3

Molecular Formula

C10H14BrN3O5

Molecular Weight

336.14 g/mol

IUPAC Name

4-amino-5-bromo-1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C10H14BrN3O5/c1-18-7-5(3-15)19-9(6(7)16)14-2-4(11)8(12)13-10(14)17/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17)/t5-,6-,7-,9-/m1/s1

InChI Key

KVKYMICBWIEBBJ-JXOAFFINSA-N

Isomeric SMILES

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=C(C(=NC2=O)N)Br)CO

Canonical SMILES

COC1C(OC(C1O)N2C=C(C(=NC2=O)N)Br)CO

Origin of Product

United States

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